molecular formula C59H110O6 B3025943 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate CAS No. 77145-65-4

2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate

Cat. No.: B3025943
CAS No.: 77145-65-4
M. Wt: 915.5 g/mol
InChI Key: JFKGKULDMWLHEK-VUGPWPOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate: is a complex ester compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate typically involves esterification reactions. The process begins with the reaction of icosanoic acid with glycerol, followed by the esterification of the resulting intermediate with octadec-9-enoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the double bonds present in the octadec-9-enoyl groups. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The ester groups can also participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the ester groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydroxide ions in aqueous solution or amines in an organic solvent.

Major Products:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry: 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate is used as a model compound in studies of esterification and transesterification reactions. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study lipid metabolism and the role of long-chain fatty acids in cellular processes. It serves as a substrate in enzymatic assays to investigate the activity of lipases and esterases.

Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable emulsions. It is being explored as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability.

Industry: In the industrial sector, this compound is used as a lubricant and surfactant. Its long-chain fatty acid esters provide excellent lubrication properties, making it suitable for use in high-performance lubricants and greases.

Mechanism of Action

The mechanism of action of 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, altering their fluidity and permeability. It also serves as a substrate for lipases and esterases, which hydrolyze the ester bonds, releasing the constituent fatty acids. These fatty acids can then participate in various metabolic pathways, influencing cellular processes such as energy production and signal transduction.

Comparison with Similar Compounds

  • 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate
  • 2,3-Dihydroxypropyl icosanoate
  • 12-(Acetyloxy)stearic acid, 2,3-bis(acetyloxy)propyl ester

Comparison: Compared to similar compounds, 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate is unique due to its specific combination of long-chain fatty acids and glycerol backbone. This structure imparts distinct physicochemical properties, such as higher melting point and enhanced stability. Additionally, its ability to form stable emulsions and interact with lipid membranes makes it particularly valuable in drug delivery and industrial applications.

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H110O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h26-27,30-31,56H,4-25,28-29,32-55H2,1-3H3/b30-26-,31-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKGKULDMWLHEK-VUGPWPOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H110O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188497
Record name 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

915.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77145-65-4
Record name 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77145-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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